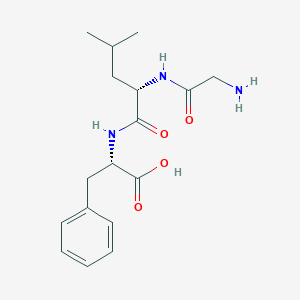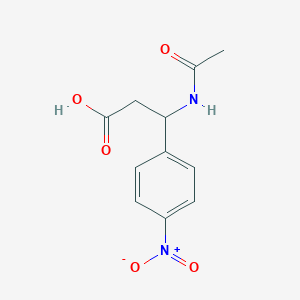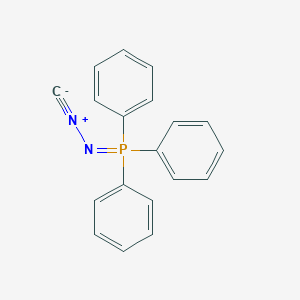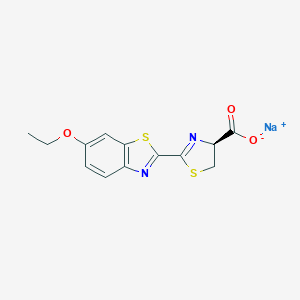
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride, also known as MDB, is a chemical compound used in scientific research. It belongs to the family of benzodioxole compounds, which are widely used in the pharmaceutical industry due to their various biological activities. MDB is a versatile reagent that can be used in the synthesis of a wide range of organic compounds.
Mécanisme D'action
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride works by reacting with various functional groups in organic molecules, such as amines, alcohols, and carboxylic acids. This reaction results in the formation of a carbonyl chloride group, which can then be used to further modify the molecule. The reaction is typically carried out in the presence of a base, such as pyridine, which helps to remove the hydrogen ion from the functional group.
Biochemical and Physiological Effects
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride does not have any known biochemical or physiological effects on the human body, as it is not used as a drug. However, it is important to handle the compound with care, as it can be toxic if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride is a versatile reagent that can be used in a wide range of laboratory experiments. Its ability to modify organic molecules makes it a valuable tool in drug discovery and materials science. However, the compound is highly reactive and can be dangerous if not handled properly. It is important to use appropriate safety equipment and procedures when working with 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride.
Orientations Futures
There are many potential future directions for research involving 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride. One area of interest is the development of new synthetic methods using 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride as a reagent. Another area of interest is the use of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride in the synthesis of new pharmaceuticals and materials. Additionally, research is needed to further understand the mechanism of action of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride and its potential applications in various fields of science.
Méthodes De Synthèse
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride can be synthesized in a number of ways, but the most common method is through the reaction of 2,2-dimethyl-1,3-benzodioxole with thionyl chloride. The reaction takes place in the presence of a catalyst, usually pyridine. The resulting product is a colorless liquid with a pungent odor.
Applications De Recherche Scientifique
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride is widely used in scientific research due to its ability to modify and functionalize organic molecules. It is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials science. 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride is particularly useful in the synthesis of heterocyclic compounds, which are important in drug discovery.
Propriétés
Numéro CAS |
106296-53-1 |
|---|---|
Nom du produit |
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride |
Formule moléculaire |
C10H9ClO3 |
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
2,2-dimethyl-1,3-benzodioxole-4-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-10(2)13-7-5-3-4-6(9(11)12)8(7)14-10/h3-5H,1-2H3 |
Clé InChI |
ZXJDVEWGGDMZQA-UHFFFAOYSA-N |
SMILES |
CC1(OC2=CC=CC(=C2O1)C(=O)Cl)C |
SMILES canonique |
CC1(OC2=CC=CC(=C2O1)C(=O)Cl)C |
Synonymes |
1,3-Benzodioxole-4-carbonyl chloride, 2,2-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)


![(2R,4R,5S,16S)-15-[(2S,3S,4S,5R)-5-Ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B34217.png)
![2-[4-(3-Methyl-3-buten-1-yl)phenyl]propanoic acid](/img/structure/B34220.png)
